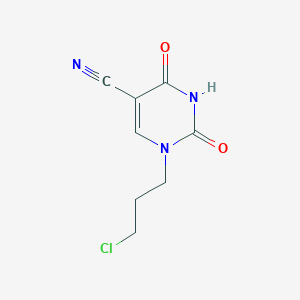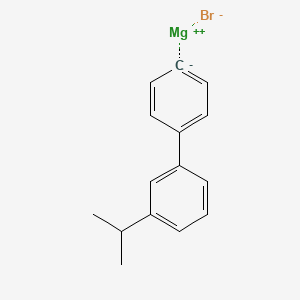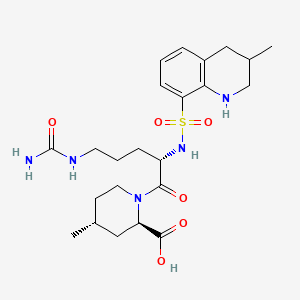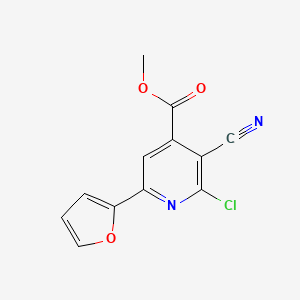
3-dodecyl-2,5-dithiophen-2-ylthiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-dodecyl-2,5-dithiophen-2-ylthiophene: is a conjugated polymer that belongs to the family of thiophene-based compounds. These compounds are known for their exceptional electronic and optoelectronic properties, making them valuable in various scientific and industrial applications. The presence of dodecyl side chains enhances the solubility and processability of the polymer, making it suitable for use in organic electronics.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-dodecyl-2,5-dithiophen-2-ylthiophene typically involves the Stille coupling reaction. This reaction is performed between 3-dodecyl-2,5-dibromothiophene and (E)-1,2-bis(tributylstannyl)ethylene . The reaction is carried out in the presence of a palladium catalyst under inert conditions to prevent oxidation. The resulting polymer is then purified through precipitation and re-dissolution in suitable solvents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The polymer is produced in bulk reactors, and the purification process involves multiple steps of washing and filtration to remove impurities.
化学反应分析
Types of Reactions: 3-dodecyl-2,5-dithiophen-2-ylthiophene undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the polymer back to its thiol form.
Substitution: Halogenation and alkylation reactions can introduce different functional groups onto the thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation is typically carried out using bromine or chlorine, while alkylation can be achieved using alkyl halides in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
科学研究应用
Chemistry: 3-dodecyl-2,5-dithiophen-2-ylthiophene is widely used in the development of organic semiconductors. Its high charge mobility and stability make it an excellent candidate for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .
Biology and Medicine: While its primary applications are in electronics, research is ongoing to explore its potential in biological sensing and medical diagnostics. The polymer’s ability to conduct electricity and interact with biological molecules makes it a promising material for biosensors.
Industry: In the industrial sector, this compound is used in the production of flexible electronic devices, light-emitting diodes (LEDs), and electrochromic displays .
作用机制
The mechanism of action of 3-dodecyl-2,5-dithiophen-2-ylthiophene in electronic applications involves the delocalization of π-electrons along the conjugated polymer backbone. This delocalization allows for efficient charge transport, which is essential for the performance of electronic devices. The dodecyl side chains enhance the solubility and processability of the polymer, allowing it to form uniform thin films .
相似化合物的比较
Poly(3-hexylthiophene-2,5-diyl): Similar to 3-dodecyl-2,5-dithiophen-2-ylthiophene but with hexyl side chains instead of dodecyl.
Poly(3-dodecylthiophene-2,5-diyl): Another thiophene-based polymer with similar properties.
Poly(2,5-bis(3-alkylthiophene-2-yl)thieno[3,2-b]thiophene): A thiophene-based polymer with different alkyl side chains.
Uniqueness: this compound stands out due to its longer dodecyl side chains, which enhance its solubility and processability compared to polymers with shorter side chains. This makes it particularly suitable for applications requiring high-quality thin films and efficient charge transport.
属性
分子式 |
C24H32S3 |
|---|---|
分子量 |
416.7 g/mol |
IUPAC 名称 |
3-dodecyl-2,5-dithiophen-2-ylthiophene |
InChI |
InChI=1S/C24H32S3/c1-2-3-4-5-6-7-8-9-10-11-14-20-19-23(21-15-12-17-25-21)27-24(20)22-16-13-18-26-22/h12-13,15-19H,2-11,14H2,1H3 |
InChI 键 |
ALAWLNQNICRFKP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC1=C(SC(=C1)C2=CC=CS2)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1,1-Trifluoro-2-[(2,2,2-trifluoroethyl)sulfonyl]ethane](/img/structure/B14885976.png)

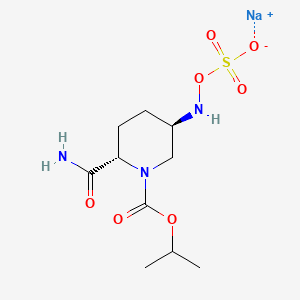
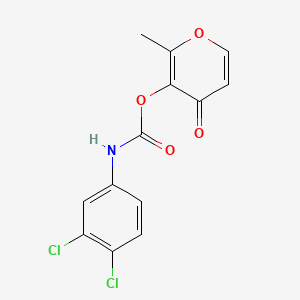
![(3AR,4R,5R,6AS)-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B14885997.png)

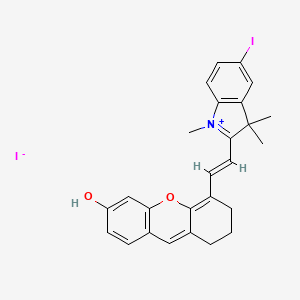

![4-(2-butoxy-3-methoxyphenyl)-1-(6-hydroxypyridazin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14886028.png)
